molecular formula C9H9ClO4S B13586207 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride

5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride

Cat. No.: B13586207
M. Wt: 248.68 g/mol
InChI Key: HXNCBBXRSJFXLZ-UHFFFAOYSA-N
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Description

5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride is an organic compound with the molecular formula C9H9ClO4S It is a derivative of benzofuran, characterized by the presence of a methoxy group at the 5-position, a dihydrobenzofuran ring, and a sulfonyl chloride group at the 7-position

Preparation Methods

The synthesis of 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxy-2,3-dihydro-1-benzofuran.

    Sulfonylation: The key step involves the introduction of the sulfonyl chloride group. This is achieved by reacting the starting material with chlorosulfonic acid (ClSO3H) under controlled conditions.

    Reaction Conditions: The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include amines, alcohols, thiols, and water. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride primarily involves its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition or protein modification. The specific molecular targets and pathways depend on the context of its use, such as the type of enzyme or protein being studied.

Comparison with Similar Compounds

Similar compounds to 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonylchloride include:

  • 5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid
  • 5-Methoxy-2,3-dihydro-1-benzofuran-7-carbaldehyde
  • 5-Methoxy-2,3-dihydro-1-benzofuran-7-sulfonic acid

Properties

Molecular Formula

C9H9ClO4S

Molecular Weight

248.68 g/mol

IUPAC Name

5-methoxy-2,3-dihydro-1-benzofuran-7-sulfonyl chloride

InChI

InChI=1S/C9H9ClO4S/c1-13-7-4-6-2-3-14-9(6)8(5-7)15(10,11)12/h4-5H,2-3H2,1H3

InChI Key

HXNCBBXRSJFXLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)S(=O)(=O)Cl)OCC2

Origin of Product

United States

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